Methyl cyano(trimethylstannyl)carbamate

Description

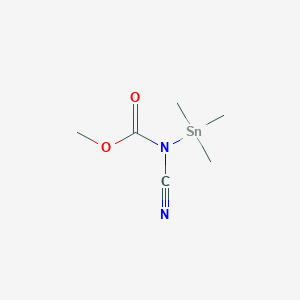

Structure

2D Structure

Properties

CAS No. |

62150-05-4 |

|---|---|

Molecular Formula |

C6H12N2O2Sn |

Molecular Weight |

262.88 g/mol |

IUPAC Name |

methyl N-cyano-N-trimethylstannylcarbamate |

InChI |

InChI=1S/C3H4N2O2.3CH3.Sn/c1-7-3(6)5-2-4;;;;/h1H3,(H,5,6);3*1H3;/q;;;;+1/p-1 |

InChI Key |

ZCSIEOYODFIYEX-UHFFFAOYSA-M |

Canonical SMILES |

COC(=O)N(C#N)[Sn](C)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Preparation of Methyl Cyano Trimethylstannyl Carbamate

Established Reaction Pathways for Organotin Carbamate (B1207046) Formation

The formation of the carbamate functional group using organotin reagents is a cornerstone of this synthetic challenge. These methods often involve the strategic incorporation of a carboxyl group onto a nitrogen atom, facilitated by the unique reactivity of tin compounds.

The synthesis of any trimethylstannyl compound fundamentally relies on the preparation of active trimethyltin (B158744) precursors. The primary starting material for these precursors is typically tin tetrachloride (SnCl₄). A classic and widely used method for creating the initial tin-carbon bonds is the reaction of SnCl₄ with a Grignard reagent, such as methylmagnesium bromide (CH₃MgBr).

A common industrial route involves the alkylation of SnCl₄ with organoaluminum compounds. researchgate.net Symmetrical tetraorganotin compounds, like tetramethyltin (B1198279) ((CH₃)₄Sn), are often produced first. wikipedia.org Subsequently, these fully alkylated compounds can be converted into the more synthetically versatile organotin halides through redistribution reactions, also known as Kocheshkov comproportionation. wikipedia.org By carefully controlling the stoichiometry, tetramethyltin can react with tin tetrachloride to yield trimethyltin chloride ((CH₃)₃SnCl), a key precursor for introducing the trimethylstannyl moiety. wikipedia.orgwikipedia.org

Table 1: Key Reactions for Trimethyltin Precursor Synthesis

| Reaction Type | Reactants | Product | Significance |

|---|---|---|---|

| Grignard Reaction | 4 CH₃MgBr + SnCl₄ | (CH₃)₄Sn + 4 MgBrCl | Fundamental C-Sn bond formation. wikipedia.org |

| Redistribution | 3 (CH₃)₄Sn + SnCl₄ | 4 (CH₃)₃SnCl | Provides the versatile halide precursor. wikipedia.org |

Other methods for preparing trimethyltin chloride include the direct reaction of tin powder with chloromethane (B1201357) in the presence of a catalyst and a Grignard reagent, recycling the heat from the Grignard reaction to drive the initial methylation of the tin. google.com

Carbon dioxide (CO₂) serves as an abundant, non-toxic C1 building block for synthesizing carbamates, offering a phosgene-free alternative. Organotin compounds, particularly organotin(IV) alkoxides, have been shown to be effective catalysts in this process. Theoretical and experimental studies have demonstrated that dialkyltin(IV) dialkoxides can facilitate the insertion of CO₂ to convert aromatic amines into carbamates in high yields.

The mechanism involves the organotin compound acting as a Lewis acid. researchgate.net In a proposed catalytic cycle, an organotin(IV) dimethoxide reacts with an amine and CO₂ to form the corresponding methyl carbamate. This process regenerates the organotin catalyst in the form of tin oxide residues, which can be recovered and reused, highlighting the potential for a continuous industrial process.

Advanced Synthetic Approaches to Cyano-Functionalized Carbamates

The introduction of a cyano group onto the carbamate nitrogen adds a layer of complexity to the synthesis, requiring specific methodologies that are compatible with this reactive moiety.

Direct synthesis of Methyl cyano(trimethylstannyl)carbamate has not been extensively documented, but a plausible pathway can be constructed based on known reactions of organotin compounds with N-H acidic substrates. A logical approach involves the stannylation of a pre-formed cyano-functionalized carbamate, namely Methyl N-cyanocarbamate.

Research has shown that trialkyltin compounds can react with cyanamide (B42294) derivatives in an alkali medium to form complexes where the cyanamide coordinates to the tin atom through the nitrile nitrogen. nih.govresearchgate.net This demonstrates the feasibility of forming a stable bond between a trimethyltin group and a cyanamide-containing molecule. The N-H bond in Methyl N-cyanocarbamate is acidic enough to react with a suitable organotin base, such as trimethyltin hydroxide (B78521) or bis(trimethyltin) oxide, likely proceeding through a condensation reaction that eliminates water.

A proposed synthetic route is the reaction of Methyl N-cyanocarbamate with trimethyltin chloride in the presence of a non-nucleophilic base to trap the liberated HCl. Alternatively, reacting the sodium or potassium salt of Methyl N-cyanocarbamate with trimethyltin chloride would be a standard method for forming the Sn-N bond via salt metathesis. orientjchem.org

To appreciate the strategic preparation of the target molecule, it is instructive to examine the synthesis of its non-stannylated precursor, Methyl N-cyanocarbamate. This compound is a significant industrial intermediate, notably used in the production of fungicides like carbendazim (B180503) and anthelmintics such as albendazole. wikipedia.org

The most common synthesis for Methyl N-cyanocarbamate involves the reaction of cyanamide (H₂N-CN) with methyl chloroformate (ClCOOCH₃). Cyanamide itself can be produced from the hydrolysis of calcium cyanamide (CaCN₂). nih.gov The reaction is typically carried out under basic conditions to neutralize the hydrochloric acid byproduct.

Table 2: Comparison of Synthetic Pathways

| Compound | Key Reactants | Reaction Type | Notes |

|---|---|---|---|

| Methyl N-cyanocarbamate | Cyanamide, Methyl Chloroformate | Acylation | A well-established industrial process. nih.gov |

This comparison highlights that the synthesis of the target molecule is a subsequent step building upon the established chemistry of its cyanocarbamate core.

Preparation of Structurally Related Organotin Carbamate Analogs and Derivatives

The synthesis of structurally related organotin compounds provides further insight into the potential methodologies for preparing the target molecule. Organotin carboxylates and dithiocarbamates are well-studied analogs.

A general and effective method for synthesizing organotin carboxylates is the condensation reaction between an organotin oxide or hydroxide (e.g., (R₃Sn)₂O or R₃SnOH) and a carboxylic acid, typically driven to completion by the azeotropic removal of water. um.edu.my Another common route is the reaction of an organotin halide with the sodium or silver salt of a carboxylic acid. orientjchem.orgum.edu.my

Similarly, organotin dithiocarbamates are readily prepared by reacting an organotin halide with a dithiocarbamate (B8719985) salt. These general principles are applicable to carbamates, suggesting that reacting a salt of a carbamate with an organotin halide is a viable and predictable method for creating Sn-N bonds. um.edu.my Research on organotin-substituted alcohols reacting with isocyanates has also yielded organotin-substituted carbamates, demonstrating another pathway to this class of compounds.

Reaction Mechanisms and Mechanistic Investigations of Methyl Cyano Trimethylstannyl Carbamate

Mechanistic Studies on the Reactivity of the Trimethylstannyl Group

The trimethylstannyl [(CH₃)₃Sn-] group is a defining feature of the molecule, imparting reactivity characteristic of organotin compounds. Its linkage to the carbamate (B1207046) nitrogen atom suggests that the tin center can significantly influence the molecule's reaction dynamics, either through radical pathways or by acting as a Lewis acid.

Organotin compounds are known to participate in reactions involving single-electron transfer (SET) and the formation of radical intermediates. The Sn-C bond is susceptible to homolytic cleavage, particularly under thermal or photochemical conditions, leading to the formation of tin-centered radicals. nih.gov In the context of Methyl cyano(trimethylstannyl)carbamate, the N-Sn bond would be the likely site of such cleavage.

Reactions of organometallic derivatives of tin(IV) with radicals are characteristic, and the reaction of organotin compounds with peroxyl radicals and molecular oxygen can promote the formation of active radicals through the homolytic cleavage of Sn-C bonds. nih.gov This suggests that under oxidative stress or in the presence of radical initiators, the trimethylstannyl moiety could detach, generating a [ (CH₃)₃Sn• ] radical and a nitrogen-centered carbamate radical. The fate of these radicals would then depend on the reaction conditions, potentially leading to a variety of coupling or abstraction products. Such electron transfer processes are often outer-sphere, occurring without direct bonding between the oxidant and the reductant. rsc.org The variable oxidation state of metals like tin is invaluable in these processes. nih.gov

While the tin atom in this compound is part of the substrate rather than a separate catalyst, its behavior provides insight into the mechanistic role of tin in carbamate chemistry. Tin compounds, such as dibutyltin (B87310) maleate, are effective catalysts for transcarbamoylation reactions. organic-chemistry.orgthieme-connect.de The general mechanism proposed for these reactions involves the tin compound acting as a Lewis acid. lupinepublishers.com

In a catalytic cycle, the tin atom coordinates to the carbonyl oxygen of the carbamate, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by an alcohol. This is followed by the transfer of the carbamoyl (B1232498) group to the alcohol, regenerating the tin catalyst. organic-chemistry.orgorganic-chemistry.org For this compound, the intramolecular tin atom could similarly activate the carbonyl group, facilitating reactions with nucleophiles. Alternatively, the N-Sn bond could be cleaved by a nucleophile, with the trimethylstannyl group acting as a leaving group.

The efficiency of tin-catalyzed transcarbamoylation is demonstrated by its broad substrate scope and tolerance for various functional groups, proceeding smoothly under mild conditions. organic-chemistry.orgorganic-chemistry.org

| Alcohol Substrate | Product Yield (%) |

|---|---|

| Geraniol | 94 |

| Cinnamyl alcohol | 95 |

| Benzyl alcohol | 96 |

| Cyclohexanol | 85 |

| Menthol | 89 |

Elucidation of Cyano Group Reactivity Pathways

The cyano (-C≡N) group is a powerful electron-withdrawing moiety that imparts distinct electrophilic and nucleophilic characteristics to the molecule. Its reactivity can be expressed through pathways involving either the nitrogen lone pair or the electrophilic carbon atom.

The nitrogen atom of the cyano group possesses a lone pair of electrons, allowing it to function as a Lewis base and coordinate to metal centers. snnu.edu.cn This coordination can activate the nitrile for further reactions. While the carbon-cyano (C–CN) bond is generally robust, it can be cleaved by various transition-metal complexes, where the formation of a stable metal cyanide provides a thermodynamic driving force. snnu.edu.cnacs.org

In the context of cyanomethylation, which is the addition of a -CH₂CN group, the reaction often proceeds through the generation of a cyanomethyl radical. encyclopedia.pubnih.gov This typically involves the abstraction of a hydrogen atom from acetonitrile (B52724) by a radical initiator. rsc.org While this compound does not possess a cyanomethyl group, the principles of activating a C-CN bond are relevant. Lewis acidic metal catalysts are known to induce deprotonation or C-H activation of nitriles by coordinating to the cyano nitrogen. snnu.edu.cn This demonstrates the cyano group's ability to act as a directing or activating group in complex transformations.

The carbon atom of the nitrile group is sp-hybridized and electron-deficient due to the electronegativity of the nitrogen atom, making it an electrophilic center. researchgate.net This electrophilicity allows the cyano group to undergo nucleophilic attack. A classic reaction of nitriles is the addition of organometallic reagents, such as Grignard or organolithium reagents, to the carbon-nitrogen triple bond. msu.eduucalgary.ca This reaction, after hydrolysis of the intermediate imine salt, typically yields a ketone. msu.edu

The cyano group's ability to participate in electrophilic, nucleophilic, and radical reactions makes it a highly versatile intermediate for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net In this compound, the strong electron-withdrawing nature of the cyano group would enhance the electrophilicity of the adjacent carbamate carbonyl carbon, making it a more favorable site for nucleophilic attack.

Interplay of Carbamate, Cyano, and Organotin Moieties in Reaction Dynamics

The reactivity of this compound is not merely the sum of its parts but is governed by the synergistic and antagonistic electronic effects between the three functional groups attached to the central nitrogen atom. This interplay dictates the electron density distribution and the primary sites of reactivity within the molecule.

The carbamate group itself is a resonance-stabilized "amide-ester" hybrid. nih.gov The nitrogen atom's lone pair can be delocalized onto the carbonyl oxygen. However, in this specific molecule, this delocalization is influenced by two competing groups: the electropositive trimethylstannyl group and the strongly electronegative cyano group.

Trimethylstannyl Group : As an organometallic moiety, the Sn(CH₃)₃ group is electron-donating by induction. This would tend to increase the electron density on the nitrogen atom.

Cyano Group : This group is strongly electron-withdrawing through both induction and resonance, pulling electron density away from the nitrogen atom. nih.gov

Carbamate Carbonyl : This group is also electron-withdrawing via resonance.

This arrangement creates a complex electronic environment. The powerful electron-withdrawing effect of the cyano group likely dominates, reducing the nucleophilicity of the nitrogen atom and decreasing the electron density within the carbamate system. This, in turn, would increase the electrophilicity of the carbamate's carbonyl carbon, making it more susceptible to nucleophilic attack than a standard carbamate. Furthermore, the reduced electron density on the nitrogen would enhance the Lewis acidity of the attached tin atom, making it more prone to coordinate with external Lewis bases. The N-Sn bond is the most likely site for initial bond cleavage in many reactions, acting as a functional handle for further transformations.

| Functional Moiety | Inductive Effect on Nitrogen | Resonance/Mesomeric Effect on Nitrogen | Overall Effect on Nitrogen's Electron Density |

|---|---|---|---|

| -Sn(CH₃)₃ (Trimethylstannyl) | Electron-donating (+I) | N/A | Increase |

| -C≡N (Cyano) | Electron-withdrawing (-I) | Electron-withdrawing (-M) | Strong Decrease |

| -C(=O)OCH₃ (Methoxycarbonyl) | Electron-withdrawing (-I) | Electron-withdrawing (-M) | Decrease |

After a comprehensive search for scientific literature on "this compound," no specific information was found regarding its reaction mechanisms, its role as a directing group in stereoselective and regioselective transformations, or its influence on intramolecular cyclizations.

The search yielded general information on carbamates, including their synthesis and their function as directing groups in various chemical reactions. Additionally, literature on the intramolecular cyclization of other cyano-containing compounds was found. However, none of the retrieved sources provided specific data or research findings related to "this compound."

Therefore, it is not possible to generate the requested article with scientifically accurate and detailed information as per the provided outline. The absence of available research on this specific compound prevents a thorough discussion of its chemical properties and reactivity in the context of the requested sections.

Advanced Spectroscopic and Structural Analysis for Mechanistic Elucidation

Structural Characterization via X-ray Crystallography for Bonding Insights

In a hypothetical crystal structure, key parameters of interest would include the Sn-N (stannyl-nitrogen) and Sn-C (stannyl-carbon of the methyl groups) bond lengths. The geometry around the tin atom, which is typically tetrahedral in trimethylstannyl compounds, could be confirmed or revealed to be distorted. Furthermore, the planarity of the carbamate (B1207046) moiety and the bond lengths within the N-cyano group would offer insights into electron delocalization and the electronic effects of the trimethylstannyl and cyano substituents on the carbamate backbone. Intermolecular interactions, such as weak hydrogen bonds or other van der Waals forces, could also be identified, providing a more complete picture of the solid-state packing.

Hypothetical Crystallographic Data for Methyl cyano(trimethylstannyl)carbamate

| Parameter | Expected Value/Range | Significance |

|---|---|---|

| Sn-N Bond Length | ~2.1 - 2.3 Å | Indicates the strength and nature of the tin-nitrogen bond. |

| Sn-C Bond Length | ~2.1 - 2.2 Å | Typical for trimethylstannyl compounds. |

| C-N-Sn Bond Angle | 115-125° | Reveals the geometry at the nitrogen atom and potential steric hindrance. |

| N-C≡N Bond Angle | ~175-180° | Expected to be nearly linear for a cyano group. |

| Crystal System | - | Would describe the symmetry of the unit cell. |

Spectroscopic Techniques for Investigating Electronic States and Reaction Intermediates

Spectroscopic methods are essential for probing the electronic environment of atoms within a molecule and for detecting transient species in chemical reactions. For this compound, a combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy would be particularly informative.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Would show signals for the protons of the methyl groups attached to the tin atom and the methyl group of the carbamate. The chemical shift of the trimethylstannyl protons would be sensitive to the electronic environment around the tin atom.

¹³C NMR: Would provide distinct signals for the carbonyl carbon, the cyano carbon, and the carbons of the methyl groups. The chemical shift of the carbonyl carbon could indicate the degree of electron donation from the nitrogen atom.

¹¹⁹Sn NMR: This technique is highly sensitive to the coordination number and geometry of the tin atom. The chemical shift would provide direct information about the electronic state of the tin center.

¹⁵N NMR: Although less common, ¹⁵N NMR could offer valuable data on the electronic environment of the two distinct nitrogen atoms (carbamate and cyano).

Infrared (IR) Spectroscopy: IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present in the molecule. Key vibrational bands would include:

The C≡N stretch of the cyano group, typically appearing in the region of 2200-2260 cm⁻¹.

The C=O stretch of the carbamate group, usually found between 1680-1750 cm⁻¹. The position of this band would be influenced by the electronic effects of the trimethylstannyl and cyano groups.

The Sn-C and Sn-N stretching vibrations, which would appear in the far-IR region.

The analysis of these spectroscopic features under reaction conditions could allow for the identification of reaction intermediates, providing crucial evidence for proposed reaction mechanisms.

Expected Spectroscopic Data for this compound

| Technique | Key Feature | Expected Chemical Shift/Frequency | Information Gained |

|---|---|---|---|

| ¹H NMR | Sn(CH₃)₃ protons | 0.2 - 0.6 ppm | Electronic environment of the tin atom. |

| ¹³C NMR | C=O carbon | 150 - 160 ppm | Electronic nature of the carbamate group. |

| ¹¹⁹Sn NMR | ¹¹⁹Sn nucleus | Dependent on coordination | Coordination number and geometry of tin. |

| IR | ν(C≡N) | 2200 - 2260 cm⁻¹ | Presence and electronic environment of the cyano group. |

Dynamics of Coordination and Ligand Exchange in Organotin Carbamates

Organotin compounds are known to exhibit dynamic behavior in solution, including ligand exchange and changes in coordination number at the tin center. nih.gov For this compound, the nitrogen and oxygen atoms of the carbamate moiety, as well as the nitrogen of the cyano group, could potentially coordinate to the tin atom of another molecule, leading to oligomeric or polymeric structures in solution or the solid state.

Variable-temperature NMR spectroscopy would be a primary tool for investigating such dynamic processes. Changes in the NMR spectra as a function of temperature, such as the broadening or coalescence of signals, can provide quantitative information about the rates of exchange processes. For instance, if there is an equilibrium between a monomeric species and a dimeric species where the carbamate oxygen coordinates to the tin of a second molecule, this could be detected by variable-temperature ¹¹⁹Sn NMR.

The study of ligand exchange reactions, where a Lewis base is added to a solution of this compound, could also provide insights into the lability of the Sn-N bond and the accessibility of the tin center for coordination. The kinetics and thermodynamics of these exchange processes are fundamental to understanding the reactivity of the compound.

Computational Chemistry and Theoretical Insights into Methyl Cyano Trimethylstannyl Carbamate

Quantum Mechanical (QM) and Density Functional Theory (DFT) Studies on Reaction Pathways

Quantum mechanical and, more specifically, Density Functional Theory (DFT) calculations are instrumental in mapping the potential energy surfaces of chemical reactions involving Methyl cyano(trimethylstannyl)carbamate. These studies provide a detailed picture of how reactions proceed at a molecular level.

Theoretical investigations can precisely calculate the energy required to initiate a chemical reaction, known as the activation barrier. By identifying the geometry of the transition state—the highest energy point along the reaction coordinate—chemists can understand the feasibility and kinetics of a proposed reaction mechanism. For this compound, DFT studies can model reactions such as nucleophilic substitution at the tin center or addition to the cyano group. The trimethylstannyl group, being a strong σ-donor, is expected to stabilize transition states in nucleophilic substitutions . Computational models can quantify these stabilizing effects and predict how changes to the molecule's structure would alter the reaction rate. For instance, in a hypothetical reaction pathway, the energy profile can be meticulously mapped out, as demonstrated in studies of other carbamate (B1207046) syntheses where reaction energies for different pathways were calculated to determine their feasibility nih.gov.

| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Product Complex Energy (kcal/mol) | Activation Barrier (kcal/mol) |

| Nucleophilic Attack | -5.2 | +15.8 | -12.4 | 21.0 |

| Leaving Group Departure | -12.4 | +8.1 | -25.6 | 20.5 |

Note: The data in this table is hypothetical and for illustrative purposes, demonstrating the type of information that can be obtained from DFT calculations.

The three-dimensional arrangement of atoms in a molecule, or its conformation, can significantly influence its reactivity and physical properties. This compound possesses several rotatable bonds, leading to a complex conformational landscape. Computational methods, such as mixed torsional/low-mode sampling, can systematically explore this landscape to identify the most stable conformers nih.gov. The relative energies of different conformers can be calculated to determine their population at a given temperature. Such analyses have revealed that for carbamates, planar conformations are often favored due to the delocalization of π-electrons across the carbamate backbone nih.gov. The bulky trimethylstannyl group will introduce significant steric hindrance, and computational studies can precisely quantify the energetic penalties associated with different spatial arrangements of this group relative to the rest of the molecule.

| Conformer | Dihedral Angle (C-N-Sn-C) | Relative Energy (kcal/mol) | Boltzmann Population (%) |

| 1 | 178.5° | 0.00 | 75.3 |

| 2 | 65.2° | 1.25 | 14.1 |

| 3 | -68.9° | 1.35 | 10.6 |

Note: The data in this table is hypothetical and for illustrative purposes, based on general principles of conformational analysis.

Electronic Structure Calculations and Bonding Analysis

Understanding the distribution of electrons within this compound is key to predicting its chemical behavior. DFT calculations can provide detailed information about the molecule's electronic structure, including the nature of its molecular orbitals and the distribution of electron density. The presence of a cyano group enhances the electrophilicity of the molecule . Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can identify the most likely sites for nucleophilic and electrophilic attack, respectively. Furthermore, bonding analyses, such as Natural Bond Orbital (NBO) analysis, can quantify the nature of the bonds within the molecule, including the polar covalent bond between tin and nitrogen, and any hyperconjugative interactions that contribute to its stability. The delocalization of π-electrons in the carbamate moiety is a crucial factor in its electronic structure and can be visualized and quantified through these computational techniques nih.gov.

Prediction of Reactivity and Selectivity in Chemical Transformations

A significant advantage of computational chemistry is its ability to predict the outcome of chemical reactions, including both reactivity and selectivity. For this compound, this could involve predicting the regioselectivity of an incoming reagent or the stereoselectivity of a reaction at a chiral center. By comparing the activation energies of competing reaction pathways, researchers can predict which product is most likely to form. The steric and electronic effects of the trimethylstannyl group are expected to play a crucial role in directing the selectivity of reactions . For instance, the steric bulk of the Sn(CH₃)₃ group could favor attack at less hindered positions, a phenomenon that can be quantitatively assessed through computational modeling. Advanced computational approaches, such as graph-convolutional neural networks trained on large reaction databases, are emerging as powerful tools for predicting site selectivity in complex organic molecules rsc.org.

Modeling of Catalytic Cycles and Ligand Effects

While specific catalytic applications of this compound are not extensively documented, computational modeling can be employed to explore its potential role in catalytic cycles. DFT can be used to model the interaction of the molecule with a metal catalyst, elucidating the mechanism of catalytic transformations step-by-step. This includes the modeling of substrate binding, oxidative addition, migratory insertion, and reductive elimination steps. Furthermore, the influence of different ligands on the catalytic activity and selectivity can be systematically investigated. By computationally screening a variety of ligands, it is possible to identify those that are most likely to enhance the performance of a hypothetical catalytic system involving this compound. The insights gained from such models can guide the design of new and more efficient catalysts.

Chemical Reactivity and Functionalization of Methyl Cyano Trimethylstannyl Carbamate

Transformations Involving the Organotin-Nitrogen Bond

Cleavage and Formation of C-Sn Bonds

While the direct cleavage of the Sn-N bond to form a C-Sn bond in this specific carbamate (B1207046) is not extensively documented, the reactivity of analogous N-stannyl compounds provides significant insight. The Sn-N bond in stannylamines and stannylated imines is known to be susceptible to cleavage. One notable transformation is the insertion of highly reactive intermediates, such as arynes, directly into the Sn-N bond. This reaction effectively cleaves the original tin-nitrogen linkage and forms a new carbon-tin bond, resulting in ortho-stannylated aniline (B41778) derivatives. researchgate.net

This type of reaction underscores the potential to transform the N-trimethylstannyl group into a C-trimethylstannyl group, thereby shifting the reactive organometallic site on the molecule and opening new avenues for functionalization, such as Stille cross-coupling reactions. The cleavage of N-Si bonds in related systems following reactions at the tin center also suggests that the Sn-N bond is a dynamic part of the molecule's reactivity profile. nih.gov

Insertion Reactions

Insertion reactions offer a powerful method for modifying the structure of Methyl cyano(trimethylstannyl)carbamate at the organotin-nitrogen bond. Small unsaturated molecules can potentially insert into the Sn-N bond, leading to an expanded and more complex structure. Although direct examples with this specific carbamate are scarce, the principles of organotin chemistry suggest several possibilities.

For instance, isocyanates, isothiocyanates, or carbon dioxide could undergo insertion into the Sn-N bond. Research on related tin systems has shown that CO2 can readily insert into Sn-O bonds, forming carbonate linkages. rsc.org Similarly, reactions involving stannaimines (Sn=N double bonds) demonstrate cycloadditions with isothiocyanates, which is mechanistically related to an insertion into the Sn-N single bond. nih.gov Carbenes have also been shown to insert into Sn-H bonds, suggesting their potential reactivity with Sn-N bonds as well. nih.gov Such transformations would incorporate new atoms between the tin and nitrogen, fundamentally altering the carbamate backbone.

| Reactant | Potential Product Structure | Reaction Type |

|---|---|---|

| Aryne | ortho-Stannyl aniline derivative | σ-Insertion / C-Sn Bond Formation researchgate.net |

| Isocyanate (R-N=C=O) | N-stannyl-N'-substituted urea (B33335) derivative | 1,2-Insertion |

| Carbodiimide (R-N=C=N-R) | N-stannyl guanidine (B92328) derivative | 1,2-Insertion |

| Carbon Dioxide (CO₂) | N-stannyl-N-carboxy carbamate derivative | 1,2-Insertion rsc.org |

Derivatization of the Cyano Moiety for Extended Chemical Diversity

The cyano group (-C≡N) is a highly versatile functional group that can be converted into a wide array of other functionalities, significantly broadening the synthetic utility of the parent molecule. wikipedia.org

Hydrolysis and Reduction Pathways

The nitrile group can undergo hydrolysis under acidic or basic conditions to yield either a carboxylic acid or an amide, depending on the reaction conditions. libretexts.org This transformation would convert the cyano moiety into a functional group with different chemical properties and reactivity, allowing for subsequent peptide-like couplings or other modifications.

Reduction of the cyano group provides another important pathway for derivatization. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) typically reduce nitriles to primary amines (R-CH₂NH₂). libretexts.orgwikipedia.org Alternatively, milder reducing agents such as diisobutylaluminium hydride (DIBAL-H) can achieve a partial reduction, which upon hydrolysis yields an aldehyde (R-CHO). wikipedia.org The Stephen aldehyde synthesis, using stannous chloride in acid, provides another route to aldehydes. wikipedia.org These transformations allow for the introduction of amine or aldehyde functionalities, which are key building blocks in organic synthesis.

| Reaction | Typical Reagents | Resulting Functional Group |

|---|---|---|

| Acid/Base Hydrolysis | H₃O⁺ or OH⁻/H₂O | Carboxylic Acid (-COOH) or Amide (-CONH₂) libretexts.org |

| Full Reduction | LiAlH₄, Catalytic Hydrogenation (e.g., Raney Ni) wikipedia.orggoogle.com | Primary Amine (-CH₂NH₂) |

| Partial Reduction | DIBAL-H, then H₃O⁺ | Aldehyde (-CHO) wikipedia.org |

Cycloaddition Reactions

The carbon-nitrogen triple bond of the cyano group can participate as a 2π component in cycloaddition reactions. libretexts.orglibretexts.org This allows for the construction of various heterocyclic ring systems. For example, in a Diels-Alder type reaction, a cyanocarbamate could potentially react with a conjugated diene, where the C≡N group acts as the dienophile, to form a six-membered nitrogen-containing heterocycle. youtube.com

Another important class of reactions is [3+2] cycloadditions, also known as dipolar cycloadditions. In these reactions, the nitrile can react with a 1,3-dipole, such as an azide (B81097) or a nitrile oxide, to generate five-membered heterocyclic rings like tetrazoles or oxadiazoles. These heterocyclic motifs are prevalent in medicinal chemistry and materials science. The feasibility of these reactions provides a direct route to complex ring systems from the relatively simple cyano precursor.

Methyl Ester Transformations and Modifications

The methyl carbamate portion of the molecule also presents opportunities for chemical modification. The ester linkage is susceptible to cleavage and substitution, allowing for the alteration of the alkoxy group or the complete removal of the carbamate functionality.

Hydrolysis of the carbamate, typically under basic conditions, can cleave the ester bond, leading to the corresponding amine after decarboxylation. ccl.net This would result in the formation of an N-cyano-N-trimethylstannyl amine, which would likely be a highly reactive and potentially unstable intermediate. The coordination of metal ions can also trigger the hydrolysis of carbamate groups. researchgate.netscispace.com

Transesterification, or more accurately, transcarbamoylation, offers a milder approach to modify this part of the molecule. In the presence of a suitable catalyst, often an organotin compound itself, the methyl group can be exchanged for other alkyl or aryl groups by reacting the carbamate with a different alcohol. researchgate.netrsc.org Tin-catalyzed transcarbamoylation reactions are known to proceed smoothly and with broad functional-group tolerance, which would be advantageous given the other reactive sites in the molecule. organic-chemistry.org This allows for the synthesis of a library of related carbamates with varying steric and electronic properties.

In-depth Analysis of this compound Reveals No Available Data on Chelation Effects and Stereocontrol

Despite a comprehensive search of scientific literature and chemical databases, no research data or theoretical studies were found pertaining to the chemical compound "this compound." Consequently, an analysis of its chelation effects and their impact on reactivity and stereocontrol cannot be provided.

The inquiry into the specific chemical reactivity and functionalization of this compound, with a focus on chelation phenomena, has concluded that there is a significant absence of information in the public domain. Extensive searches have failed to locate any scholarly articles, patents, or database entries that describe the synthesis, characterization, or reactive properties of this particular molecule.

Chelation, the process by which a multidentate ligand bonds to a central metal atom, is a critical concept in understanding the reactivity and stereochemical outcomes of many organometallic reactions. The hypothetical structure of this compound, containing a tin atom, a cyano group, and a carbamate moiety, suggests the potential for intramolecular coordination. Such chelation could theoretically influence the compound's reactivity by altering the electron density at the tin center, imposing conformational rigidity, or directing the approach of incoming reagents, thereby affecting stereocontrol in chemical transformations.

However, without any experimental or computational data, any discussion of these potential effects would be purely speculative. The scientific community has not published any findings that would allow for a detailed and accurate discourse on this subject. Therefore, the section on "Chelation Effects and Their Impact on Reactivity and Stereocontrol" for this compound remains unwritten in the annals of chemistry.

This lack of information precludes the creation of data tables or detailed research findings as requested. It is possible that this compound is a novel compound that has not yet been synthesized or that research concerning it has not been disclosed.

Applications in Advanced Organic Synthesis and Functional Materials

Utility as a Synthetic Building Block and Synthon

The unique combination of a reactive organotin moiety and a carbamate (B1207046) group makes this compound a versatile building block in organic synthesis.

Carbamates are esters of carbamic acid and are frequently employed as key structural motifs in pharmaceuticals and agrochemicals. banglajol.info The carbamate group can serve as a protecting group for amines or be a crucial element for biological activity. nih.gov Transcarbamoylation is a chemical reaction involving the transfer of a carbamoyl (B1232498) group from one molecule to another, a process that is valuable for synthesizing new carbamate derivatives and polyurethanes. nih.gov

In this context, Methyl cyano(trimethylstannyl)carbamate can theoretically act as a carbamoyl donor. The trimethylstannyl group, being a good leaving group under certain conditions, can facilitate the nucleophilic attack on the carbamoyl carbon by an alcohol or an amine, leading to the formation of a new carbamate or urea (B33335) derivative, respectively. This process is essential for creating complex molecules without using hazardous reagents like isocyanates. nih.gov While specific studies detailing this compound's efficiency as a carbamoyl donor are not prevalent, its structure is consistent with compounds used in such transformations.

Benzimidazole (B57391) derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals with a wide range of therapeutic applications, including antiulcer and anticancer agents. researchgate.net The synthesis of these molecules often involves the condensation reaction between an o-phenylenediamine (B120857) and a carbonyl compound, such as an aldehyde or carboxylic acid. nih.govorganic-chemistry.org

This compound, with its combination of a cyano group and a carbamate moiety, represents a potential precursor for creating specialized benzimidazole intermediates. The cyano group can be hydrolyzed to a carboxylic acid or converted to an amidine, which can then undergo cyclization with an o-phenylenediamine to form the benzimidazole ring. For instance, novel benzimidazole carbamates have been synthesized and evaluated for their biological activities, highlighting the importance of the carbamate functional group in this scaffold. nih.gov The trimethylstannyl group could be leveraged in cross-coupling reactions to introduce further complexity before or after the formation of the heterocyclic core.

Roles as Catalyst or Catalyst Precursor in Organic Transformations

While organotin compounds have been explored as catalysts in various organic reactions, specific literature detailing the catalytic activity of this compound is limited. However, related structures offer insights into potential applications. For example, cyanoacetic acid has been successfully employed as a versatile organocatalyst for multicomponent reactions like the Biginelli reaction to synthesize dihydropyrimidinones. scielo.brscielo.br Given the presence of the cyano group, it is conceivable that the organotin-cyano-carbamate scaffold could exhibit catalytic properties, potentially through Lewis acid activation via the tin center or by participating in catalytic cycles involving its functional groups. Further research is required to explore and validate this potential.

Design of Advanced Probes and Materials based on Organotin-Cyano-Carbamate Scaffolds

The unique electronic and structural features of the organotin-cyano-carbamate framework make it an attractive scaffold for the design of sophisticated functional materials and chemical probes.

Two-photon absorption (2PA) is a nonlinear optical process with significant applications in biological imaging, offering advantages like deeper tissue penetration and reduced photodamage. mdpi.com Organotin complexes have emerged as promising candidates for 2PA probes. rsc.org Research into related structures, specifically 2PA organotin(IV) cyano carboxylate complexes, has demonstrated their potential for targeting and visualizing cell nuclei to monitor anticancer activities. nih.gov

In one study, two novel 2PA organotin(IV) cyano carboxylate complexes, C1Sn-1 and C1Sn-2, were synthesized and characterized. nih.gov These compounds exhibited significant 2PA cross-section values (δ) in the near-infrared region, with C1Sn-2 showing enhanced performance. This complex was found to specifically target nuclear DNA, an interaction facilitated by hydrogen bonds. nih.gov This work underscores the utility of the organotin-cyano scaffold in developing advanced probes for chemical imaging. The findings suggest that a similar scaffold, such as this compound, could be functionalized to create probes with tailored properties for biological applications.

Table 1: Properties of Two-Photon Absorption Organotin(IV) Cyano Carboxylate Probes

| Compound | Two-Photon Absorption Cross-Section (δ) | Key Feature | Application |

|---|---|---|---|

| C1Sn-1 | Not specified, but lower than C1Sn-2 | Core organotin-cyano structure | Chemical Imaging Probe |

| C1Sn-2 | Significantly enhanced | Contains hydroxyl group for H-bonding | Targeting nuclear DNA for anticancer activity visualization nih.gov |

Supramolecular chemistry focuses on creating complex, functional assemblies from molecular building blocks held together by non-covalent interactions. pageplace.de The design of materials for optoelectronic devices—such as transistors, LEDs, and photovoltaic cells—relies on the precise arrangement of molecules to control electronic and optical properties. pageplace.de

The organotin-cyano-carbamate scaffold possesses functional groups capable of participating in the intermolecular interactions necessary for forming ordered supramolecular structures. The carbamate group can form strong hydrogen bonds, while the cyano and organotin moieties can engage in dipole-dipole and other coordination interactions. By modifying the organic substituents on this scaffold, it may be possible to tune the self-assembly process and create materials with desired optoelectronic properties. While direct applications of this compound in this area have not been reported, the structural elements are conducive to the design principles of supramolecular optoelectronic materials.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| o-phenylenediamine |

| C1Sn-1 |

| C1Sn-2 |

Derivatives and Analogs for Mechanistic Probes and Functional Enhancement

Structure-Reactivity Relationships within Methyl cyano(trimethylstannyl)carbamate Analogs

The reactivity of "this compound" is intrinsically linked to its molecular architecture. The interplay between the trimethylstannyl group, the carbamate (B1207046) linkage, and the cyano moiety dictates the compound's chemical behavior. Understanding the structure-reactivity relationships is crucial for predicting and controlling its chemical transformations.

The trimethylstannyl group, a key feature of this molecule, can be substituted by various nucleophiles, leading to a diverse range of carbamate derivatives. The susceptibility of the tin-nitrogen bond to cleavage is a central aspect of its reactivity. The electronic nature of the substituents on the tin atom and the carbamate nitrogen significantly influences the lability of this bond. Electron-withdrawing groups on the organic substituents attached to tin would be expected to increase the electrophilicity of the tin center, potentially making it more susceptible to nucleophilic attack. Conversely, electron-donating groups would likely decrease its reactivity.

The cyano group, a strong electron-withdrawing group, influences the electron density across the entire molecule. Its reduction can lead to the formation of primary amines, opening up further avenues for derivatization. The carbamate moiety itself offers opportunities for modification, with its stability and reactivity being dependent on the nature of the substituents on both the nitrogen and oxygen atoms.

Table 1: Predicted Effects of Substituent Changes on Reactivity

| Modification | Predicted Effect on Sn-N Bond Lability | Predicted Effect on Cyano Group Reactivity |

| Replacing methyl on tin with electron-withdrawing groups (e.g., phenyl) | Increase | Minimal direct effect |

| Replacing methyl on tin with bulkier alkyl groups (e.g., tert-butyl) | Decrease (due to steric hindrance) | Minimal direct effect |

| Introducing electron-donating groups on the carbamate nitrogen | Decrease | Decrease |

| Introducing electron-withdrawing groups on the carbamate nitrogen | Increase | Increase |

Synthetic Strategies for Tailored Modifications of the Carbamate and Cyano Groups

Targeted modifications of the carbamate and cyano groups within "this compound" are essential for fine-tuning its properties. A variety of synthetic methodologies can be employed to achieve these transformations.

Modification of the Carbamate Group:

The carbamate group is a versatile functional group that can be synthesized and modified through several routes. nih.gov Its "amide-ester" hybrid nature provides a balance of stability and reactivity. nih.gov Synthetic strategies for modifying the carbamate moiety could involve:

Transcarbamoylation: Tin-catalyzed transcarbamoylation using different alcohols or amines can be a viable method to introduce diverse functionalities onto the carbamate. organic-chemistry.org

N-Alkylation/Arylation: The nitrogen atom of the carbamate can be further substituted, although this might require specific reaction conditions to avoid cleavage of the trimethylstannyl group.

Modification via Isocyanates: The synthesis of carbamates often proceeds through isocyanate intermediates. By generating an isocyanate from a modified precursor, a wide range of carbamate analogs can be accessed. nih.gov

Modification of the Cyano Group:

The cyano group offers a reactive handle for introducing new functionalities. Standard organic transformations can be applied, including:

Reduction: The cyano group can be reduced to a primary amine using various reducing agents like lithium aluminum hydride or catalytic hydrogenation. This introduces a basic site into the molecule, which can be further functionalized.

Hydrolysis: Acidic or basic hydrolysis of the cyano group can yield a carboxylic acid or a primary amide, respectively, dramatically altering the electronic properties of the molecule.

Cycloaddition Reactions: The cyano group can participate in cycloaddition reactions, allowing for the construction of heterocyclic rings.

Exploration of Varied Organotin Substituents for Tuned Chemical Properties

The general classes of organotin compounds are RSnX3, R2SnX2, R3SnX, and R4Sn, where R is an organic substituent and X is typically a halide or other electronegative group. sysrevpharm.org The number and nature of the R groups influence the Lewis acidity of the tin center and the polarity of the Sn-C bonds.

Table 2: Potential Organotin Substituents and Their Expected Influence

| Organotin Substituent (R in R3Sn-) | Expected Effect on Lewis Acidity of Tin | Expected Effect on Steric Hindrance |

| Ethyl | Similar to methyl | Slightly increased |

| n-Butyl | Slightly decreased | Increased |

| Phenyl | Increased | Significantly increased |

| Cyclohexyl | Decreased | Significantly increased |

This table provides a qualitative prediction of the effects of different organotin substituents based on established principles of organometallic chemistry.

By replacing the trimethylstannyl group with other triorganotin moieties, such as triethylstannyl, tributylstannyl, or triphenylstannyl groups, one can modulate the steric and electronic environment around the tin-carbamate core. For instance, bulkier alkyl groups would be expected to sterically hinder the approach of nucleophiles to the tin atom, thereby decreasing the rate of substitution reactions. Aromatic substituents like phenyl groups can influence the electronic properties through inductive and resonance effects.

Rational Design of Hybrid Organotin-Carbamate Systems for Specific Chemical Functionality

The rational design of hybrid systems based on the organotin-carbamate scaffold aims to create molecules with specific, predetermined chemical functionalities. This approach involves the integration of different chemical motifs to achieve synergistic effects.

For example, incorporating a catalytically active moiety into the molecule could lead to novel self-catalyzing systems. The design of such molecules requires a deep understanding of the structure-activity relationships of both the organotin-carbamate core and the appended functional group.

Recent research has explored the synthesis of hybrid organotin complexes with other ligands, such as thiosemicarbazones, to develop compounds with specific biological activities. nih.gov Similarly, hybrid systems incorporating flavonoid structures with carbamates have been designed as enzyme inhibitors. rsc.org These examples highlight the potential of creating multifunctional molecules by combining the organotin-carbamate structure with other chemical entities.

The design process for such hybrid systems would involve:

Identifying a target functionality: This could be catalytic activity, specific binding affinity, or a particular spectroscopic property.

Selecting an appropriate functional moiety: The choice of the appended group would be based on its known chemical properties.

Designing a synthetic route: A viable synthetic strategy is needed to link the functional moiety to the organotin-carbamate core without disrupting the desired properties of either component.

Computational modeling: Molecular modeling can be used to predict the structure and properties of the hybrid system and to guide the design process.

Through these rational design principles, it is possible to develop novel hybrid organotin-carbamate systems with tailored chemical functionalities for a wide range of applications in catalysis, materials science, and chemical biology.

Future Research Directions and Emerging Opportunities in Methyl Cyano Trimethylstannyl Carbamate Chemistry

Exploration of Novel Catalytic Applications and Sustainable Synthesis

The utility of organotin compounds as catalysts is well-established, particularly in polymer chemistry, such as in the formation of polyurethanes and the stabilization of polyvinyl chloride (PVC). lupinepublishers.comwikipedia.orgbnt-chemicals.com Diorganotin carboxylates and related compounds often serve as catalysts for transesterification and silicone vulcanization. wikipedia.org The unique electronic and steric environment of Methyl cyano(trimethylstannyl)carbamate, created by the electron-withdrawing cyano group and the carbamate (B1207046) linkage, could modulate the Lewis acidity of the tin center, potentially leading to novel catalytic activities.

Future research should focus on screening this compound as a catalyst in a variety of organic transformations. Its potential as a Lewis acid catalyst in reactions like aldol additions, cyanosilylation, and esterification warrants investigation. acs.orgrjpbcs.com The presence of both a tin center and nitrogen/oxygen donor atoms within the same molecule could also enable cooperative catalytic effects.

From a sustainability perspective, the development of greener synthetic routes to organotin compounds is crucial. Traditional methods often involve Grignard reagents or organoaluminum compounds, which can be expensive and generate significant waste. lupinepublishers.comlupinepublishers.com Future efforts should explore direct, atom-economical syntheses. Furthermore, designing catalytic systems where this compound can be immobilized on a solid support would facilitate catalyst recovery and recycling, aligning with the principles of sustainable chemistry.

Table 1: Potential Catalytic Applications for Investigation

| Reaction Type | Substrates | Potential Role of Catalyst |

|---|---|---|

| Transesterification | Esters, Alcohols | Lewis acid activation of carbonyl |

| Polyurethane Formation | Diisocyanates, Diols | Catalyzing the isocyanate-alcohol reaction |

| Cyanosilylation | Aldehydes, Trimethylsilyl cyanide | Activation of the aldehyde carbonyl group |

Integration with Flow Chemistry and High-Throughput Experimentation Methodologies

The exploration of the synthetic and catalytic potential of this compound can be significantly accelerated by modern automation techniques. Flow chemistry, which involves performing reactions in a continuously flowing stream, offers enhanced control over reaction parameters, improved safety for handling reactive intermediates, and facile scalability. nih.gov Integrating the synthesis of this organostannyl carbamate into a flow process could lead to higher yields and purity while minimizing the handling of potentially toxic organotin reagents.

High-Throughput Experimentation (HTE) is another powerful tool for accelerating discovery in organometallic chemistry and catalysis. acs.orgresearchgate.netyoutube.com HTE allows for the rapid, parallel screening of a multitude of reaction conditions (e.g., catalysts, solvents, temperatures, ligands). nih.govanalytical-sales.com An HTE approach would be invaluable for efficiently mapping the catalytic activity of this compound across a wide range of chemical reactions. This methodology would rapidly identify "hits" and provide extensive datasets that could be used to understand structure-activity relationships, dramatically speeding up the optimization process compared to traditional one-at-a-time experimentation. youtube.comnih.gov

Advanced Characterization Techniques for Dynamic Chemical Processes

A deep understanding of the structure, bonding, and reactive behavior of this compound is essential for its rational application. While standard techniques like IR and basic NMR are fundamental, advanced characterization methods are needed to probe its dynamic nature.

Multinuclear NMR spectroscopy is particularly powerful for organometallic compounds. e-bookshelf.de Specifically, ¹¹⁹Sn NMR spectroscopy provides direct insight into the coordination environment of the tin atom. lupinepublishers.comresearchgate.net Changes in the ¹¹⁹Sn chemical shift can indicate coordination changes, ligand exchange, and the formation of reactive intermediates in solution.

Dynamic NMR (DNMR) spectroscopy is a key technique for studying chemical exchange processes and reaction mechanisms. researchgate.netrsc.org Applying DNMR methods to reactions involving this compound could provide kinetic and thermodynamic data on conformational changes, ligand association/dissociation, and the rates of catalytic turnover. This information is critical for understanding and optimizing catalytic cycles. For definitive structural elucidation in the solid state, single-crystal X-ray diffraction remains the gold standard, capable of revealing precise bond lengths, angles, and intermolecular interactions. nih.govnih.gov

Table 2: Typical ¹¹⁹Sn NMR Chemical Shift Ranges for Organotin(IV) Compounds

| Compound Class | Coordination Number | Typical δ (ppm) Range |

|---|---|---|

| R₄Sn | 4 | +50 to -60 |

| R₃SnX | 4 | +160 to +100 |

| R₃SnX (Lewis Base Adduct) | 5 | +80 to -80 |

| R₂SnX₂ | 4 | +210 to +120 |

| R₂SnX₂ (Lewis Base Adduct) | 5 or 6 | +40 to -200 |

| RSnX₃ (Lewis Base Adduct) | 6 | -150 to -400 |

Note: X = electronegative group (e.g., halide, carboxylate). Ranges are approximate and depend on the specific substituents and solvent.

Design of Next-Generation Reagents and Functional Scaffolds

The unique trifunctional nature of this compound—possessing a reactive Sn-N bond, a cyano group, and a carbamate moiety—makes it an attractive platform for the design of more complex molecular architectures. Organostannoxanes, for instance, can be used to create well-defined cage and aggregate structures that serve as scaffolds for dendrimer-like molecules. ias.ac.inresearchgate.net By hydrolyzing the trimethylstannyl group under controlled conditions, it may be possible to incorporate the cyano-carbamate functionality into novel organostannoxane cores, creating multi-functional scaffolds with tailored peripheries.

These scaffolds could be designed to present multiple catalytic sites or coordination points for building larger supramolecular assemblies. researchgate.net Furthermore, the development of chiral versions of this reagent could open pathways to asymmetric catalysis. mit.edunih.gov By replacing the methyl groups on the tin atom with chiral organic ligands, it may be possible to create next-generation reagents for enantioselective synthesis, a highly sought-after goal in modern organic chemistry.

Interdisciplinary Research with Materials Science and Advanced Chemical Physics

The intersection of organometallic chemistry with materials science offers fertile ground for innovation. Organotin compounds are used as precursors for tin(IV) oxide (SnO₂) coatings on glass via chemical vapor deposition. wikipedia.org this compound could be investigated as a single-source precursor for nitrogen- and carbon-doped SnO₂ thin films. Such doped materials are of interest for applications in transparent conducting oxides, sensors, and photocatalysis due to their modified electronic properties.

In polymer science, organotins are primarily known as PVC stabilizers and catalysts. bnt-chemicals.comafirm-group.com The specific functionalities of this compound might impart unique properties if incorporated into or used to catalyze polymer systems. For example, it could potentially act as a reactive flame retardant or as a cross-linking agent.

Advanced chemical physics, particularly through computational modeling (e.g., Density Functional Theory - DFT), can provide profound insights where experimental data is scarce. nih.gov Theoretical calculations can be used to predict the geometric and electronic structure of this compound, model its reactivity, and help elucidate potential reaction mechanisms. These computational studies can guide experimental efforts, saving time and resources by identifying the most promising avenues for research.

Q & A

Q. What are the recommended analytical techniques for quantifying Methyl cyano(trimethylstannyl)carbamate in reaction mixtures?

Gas chromatography (GC) with precision optimization is a robust method. For example, intra-day and inter-day relative standard deviations (RSD) for methyl carbamate analogs can be minimized to <1% using optimized GC parameters (e.g., column type, temperature gradient) . Additionally, near-infrared (NIR) spectroscopy at 1475 nm and 1960 nm wavelengths can detect carbamate functional groups non-destructively, enabling real-time monitoring during synthesis .

Q. How should this compound be handled to ensure stability and safety?

Store at -20°C in airtight, light-resistant containers to prevent degradation. Stability studies on carbamate analogs suggest ≥5-year integrity under these conditions . Handling requires PPE (gloves, lab coat, goggles) due to potential carcinogenicity (observed in rat models for methyl carbamate) . Conduct all reactions in a fume hood to avoid inhalation of volatile byproducts.

Q. What synthetic routes are effective for introducing the trimethylstannyl group into carbamate frameworks?

A two-step approach is recommended:

- Step 1: React cyanamide with trimethylstannyl chloride under inert atmosphere (N₂/Ar) to form the stannylated intermediate.

- Step 2: Couple with methyl chloroformate in anhydrous THF at 0–5°C to yield the target compound. This method mirrors carbamate derivatization strategies used for benzyl-protected analogs .

Q. How can researchers validate the purity of synthesized this compound?

Combine chromatographic (GC/HPLC) and spectroscopic (¹H NMR, IR) methods. For example, ¹H NMR should show a singlet for the methyl carbamate group at δ 3.6–3.8 ppm and absence of unreacted trimethylstannyl chloride peaks (δ 0.1–0.3 ppm) . Purity ≥98% is achievable via recrystallization from ethanol/water mixtures .

Q. What toxicological assessments are critical for this compound?

Prioritize Ames testing (to rule out mutagenicity) and rodent carcinogenicity studies. Methyl carbamate analogs show species-specific carcinogenicity (positive in rats, negative in mice), necessitating cross-species evaluation . Include ecotoxicological assays (e.g., Daphnia magna LC₅₀) if environmental release is possible .

Advanced Research Questions

Q. How do steric and electronic effects of the trimethylstannyl group influence the reactivity of this compound?

The trimethylstannyl group acts as a strong σ-donor, stabilizing transition states in nucleophilic substitutions. Steric hindrance from the Sn(CH₃)₃ moiety slows hydrolysis but enhances selectivity in Stille couplings. Computational studies (DFT) can quantify orbital interactions, while kinetic experiments (e.g., varying solvents) elucidate steric impacts .

Q. What spectroscopic markers distinguish this compound from related carbamates?

Key IR/NMR markers:

Q. How can researchers resolve contradictions in decomposition pathway data for stannylated carbamates?

Conflicting reports on decomposition products (e.g., SnO₂ vs. Sn(CH₃)₃OH) may arise from moisture levels or trace catalysts. Use controlled thermogravimetric analysis (TGA) paired with GC-MS to identify volatile byproducts. For non-volatile residues, employ X-ray diffraction (XRD) to characterize crystalline Sn-containing phases .

Q. What strategies optimize reaction yields in large-scale syntheses of this compound?

Q. How can computational modeling predict the environmental persistence of this compound?

Apply quantitative structure-activity relationship (QSAR) models to estimate hydrolysis half-lives (t₁/₂) and bioaccumulation factors (BCF). Input parameters include logP (lipophilicity), Hammett σ constants (electronic effects), and molecular volume. Validate predictions with OECD 301B ready biodegradability tests .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.